molecular formula C13H9NS2 B188878 Dibenzo[b,f][1,4]thiazepine-11(10H)-thione CAS No. 30690-43-8

Dibenzo[b,f][1,4]thiazepine-11(10H)-thione

Número de catálogo B188878
Número CAS: 30690-43-8
Peso molecular: 243.4 g/mol
Clave InChI: JDGIOVSBPLDWSM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dibenzo[b,f][1,4]thiazepine-11(10H)-thione, commonly referred to as DBT, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DBT belongs to the thiazepine family of compounds and exhibits a unique pharmacological profile that has been extensively studied in recent years.

Mecanismo De Acción

The mechanism of action of DBT is not fully understood, but it is believed to involve multiple pathways. In cancer research, DBT induces apoptosis by activating the mitochondrial pathway and inhibiting the PI3K/Akt/mTOR pathway. In neurological disorders, DBT reduces oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway. In psychiatric disorders, DBT modulates neurotransmitter systems, including the serotonergic, dopaminergic, and GABAergic systems.
Biochemical and Physiological Effects
DBT has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective effects. DBT also modulates neurotransmitter systems, including the serotonergic, dopaminergic, and GABAergic systems. In cancer research, DBT induces apoptosis and inhibits tumor growth. In psychiatric disorders, DBT has shown potential as an antidepressant and anxiolytic agent.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

DBT has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, DBT also has limitations, including its low water solubility and potential toxicity at high concentrations.

Direcciones Futuras

For DBT research include further investigation of its potential therapeutic applications in various diseases, including cancer, neurological disorders, and psychiatric disorders. Additionally, further studies are needed to understand the mechanism of action of DBT and its potential side effects. Novel synthesis methods and modifications of DBT may also lead to the development of more potent and selective compounds.

Aplicaciones Científicas De Investigación

DBT has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and psychiatric disorders. In cancer research, DBT has shown promising results as an anticancer agent by inducing apoptosis and inhibiting tumor growth. In neurological disorders, DBT has shown potential as a neuroprotective agent by reducing oxidative stress and inflammation. In psychiatric disorders, DBT has shown potential as an antidepressant and anxiolytic agent by modulating neurotransmitter systems.

Propiedades

Número CAS

30690-43-8

Nombre del producto

Dibenzo[b,f][1,4]thiazepine-11(10H)-thione

Fórmula molecular

C13H9NS2

Peso molecular

243.4 g/mol

Nombre IUPAC

5H-benzo[b][1,4]benzothiazepine-6-thione

InChI

InChI=1S/C13H9NS2/c15-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)14-13/h1-8H,(H,14,15)

Clave InChI

JDGIOVSBPLDWSM-UHFFFAOYSA-N

SMILES isomérico

C1=CC=C2C(=C1)C(=NC3=CC=CC=C3S2)S

SMILES

C1=CC=C2C(=C1)C(=S)NC3=CC=CC=C3S2

SMILES canónico

C1=CC=C2C(=C1)C(=S)NC3=CC=CC=C3S2

Otros números CAS

30690-43-8

Solubilidad

1 [ug/mL]

Origen del producto

United States

Synthesis routes and methods

Procedure details

Phosphorus pentasulphide (1.2 eq) was added to a solution of 10,11-dihydrodibenzo[b,f][1,4]thiazepin-11-one (1.14 g, 5 mmol) in pyridine (40 ml) and heated under reflux for 15 hr. The mixture was allowed to cool and poured into hydrochloric acid (1.3M) at 0° C. Filtration of the yellow precipitate and purification by chromatography on silica (eluting with dichloromethane/methanol, 99:1) followed by recrystallisation from ethanol gave the title compound as yellow crystals (700 mg, m.p. 245°-246° C., Rf 0.81, CH2Cl2/MeOH9:1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.